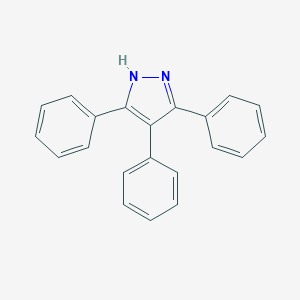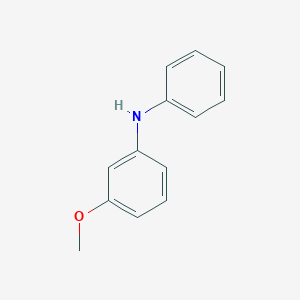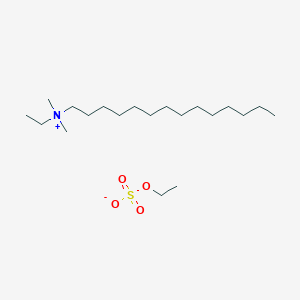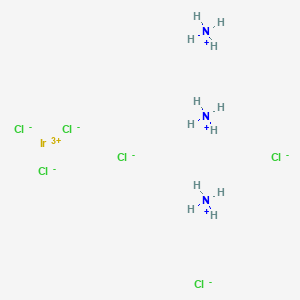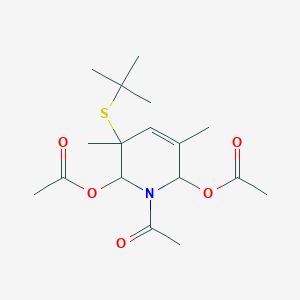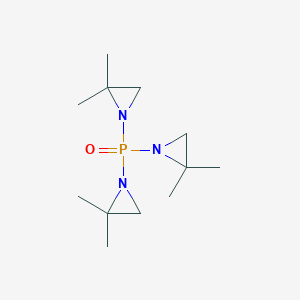
Tris(2,2-dimethylaziridinyl)phosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,2-dimethylaziridinyl)phosphine oxide, commonly known as TADPO, is a phosphine oxide compound that has gained significant attention in the field of organic synthesis. TADPO is a versatile reagent that can be used in a variety of chemical reactions, making it a valuable tool for researchers.
Wirkmechanismus
TADPO acts as a bidentate ligand in metal-catalyzed reactions, coordinating to metal ions through its phosphorus and nitrogen atoms. The resulting metal-TADPO complex is highly reactive and can participate in a range of chemical reactions. TADPO can also act as a radical scavenger, inhibiting radical-mediated reactions.
Biochemical and Physiological Effects:
TADPO has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. TADPO is also relatively stable under physiological conditions, making it a potential candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TADPO is its versatility in organic synthesis. It can be used in a range of reactions and has been shown to be effective in metal-catalyzed reactions. TADPO is also relatively easy to synthesize and isolate, making it a cost-effective reagent for researchers. However, TADPO can be sensitive to air and moisture, and it may require special handling to maintain its stability.
Zukünftige Richtungen
There are several potential future directions for TADPO research. One area of interest is its potential as a drug development candidate. TADPO's stability and non-toxicity make it an attractive option for drug development. Additionally, further studies could be conducted to explore TADPO's potential as a radical scavenger and its role in inhibiting radical-mediated reactions. Finally, TADPO could be further optimized for use in metal-catalyzed reactions, potentially leading to more efficient and selective reactions.
Synthesemethoden
TADPO can be synthesized by reacting 2,2-dimethylaziridine with phosphorus oxychloride. The reaction proceeds in the presence of a base such as triethylamine, and the resulting TADPO is isolated by filtration and recrystallization. The yield of TADPO is typically high, and the compound is stable under normal laboratory conditions.
Wissenschaftliche Forschungsanwendungen
TADPO has been widely used in organic synthesis as a ligand for metal-catalyzed reactions. It has been shown to be effective in a range of reactions, including cross-coupling, hydrogenation, and oxidation reactions. TADPO is particularly useful in reactions that require a highly reactive and stable ligand, such as the Suzuki-Miyaura coupling reaction.
Eigenschaften
CAS-Nummer |
15312-14-8 |
|---|---|
Produktname |
Tris(2,2-dimethylaziridinyl)phosphine oxide |
Molekularformel |
C12H24N3OP |
Molekulargewicht |
257.31 g/mol |
IUPAC-Name |
1-bis(2,2-dimethylaziridin-1-yl)phosphoryl-2,2-dimethylaziridine |
InChI |
InChI=1S/C12H24N3OP/c1-10(2)7-13(10)17(16,14-8-11(14,3)4)15-9-12(15,5)6/h7-9H2,1-6H3 |
InChI-Schlüssel |
MPSCILDWLMBJKC-UHFFFAOYSA-N |
SMILES |
CC1(CN1P(=O)(N2CC2(C)C)N3CC3(C)C)C |
Kanonische SMILES |
CC1(CN1P(=O)(N2CC2(C)C)N3CC3(C)C)C |
Andere CAS-Nummern |
15312-14-8 |
Synonyme |
TEPA-132 tris(2,2-dimethyl-1-aziridinyl)phosphine oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



